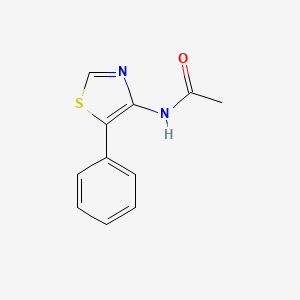

4-Acetamido-5-phenylthiazole

描述

Structure

3D Structure

属性

分子式 |

C11H10N2OS |

|---|---|

分子量 |

218.28 g/mol |

IUPAC 名称 |

N-(5-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C11H10N2OS/c1-8(14)13-11-10(15-7-12-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |

InChI 键 |

URQNXMAVDIEOSV-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=C(SC=N1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 4 Acetamido 5 Phenylthiazole and Its Derivatives

Classical Synthesis Routes

Classical methods for thiazole (B1198619) synthesis have long been established and offer reliable pathways to this heterocyclic scaffold. Adaptations of these named reactions are instrumental in obtaining specifically substituted thiazoles like 4-acetamido-5-phenylthiazole.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. researchgate.net The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.

To synthesize this compound via the Hantzsch method, a key starting material is an α-haloketone. The reaction of 2-halo-1-phenylethanone with N-acetylthiourea would theoretically yield the target compound. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of various aminothiazole derivatives. nih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation at 90 °C for 30 minutes in methanol has been reported to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%). nih.gov While not a direct synthesis of the target molecule, this demonstrates the efficiency of microwave assistance in similar Hantzsch reactions.

A catalyst-free approach for the synthesis of 2,4-disubstituted-5-acylamino-1,3-thiazoles has also been developed through the Hantzsch cyclization of α-chloroglycinates with thiobenzamides or thioureas. researchgate.net This method provides a direct route to 5-acylamino thiazole derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 |

| α-Chloroglycinates | Thiobenzamides/Thioureas | Catalyst-free | 2,4-Disubstituted-5-acylamino-1,3-thiazoles | Moderate to Excellent |

Robinson–Gabriel Thiazole Synthesis Modifications

The Robinson–Gabriel synthesis is a classical method for the preparation of oxazoles from 2-acylamino-ketones. wikipedia.org While its primary application is for oxazole synthesis, modifications involving sulfur-containing reagents could potentially lead to thiazole derivatives. This would typically involve the use of a thio-analog of the 2-acylamino-ketone and a suitable cyclodehydrating agent that promotes thia-cyclization. However, direct and efficient adaptations of the Robinson-Gabriel synthesis for the preparation of 4-acetamido-thiazoles are not as commonly reported as the Hantzsch synthesis.

Cook–Heilborn Thiazole Synthesis Approaches

The Cook–Heilborn synthesis is a valuable method for preparing 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles with carbon disulfide, dithioacids, or their esters. wikipedia.org To obtain this compound using this approach, one would first synthesize 4-amino-5-phenylthiazole. This could be achieved by reacting α-aminophenylacetonitrile with a suitable sulfur-containing reagent.

The resulting 4-amino-5-phenylthiazole would then undergo a subsequent acylation step. The acetylation of aminothiazoles is a common transformation. For example, 2-amino-4-phenylthiazole can be acetylated using acetic anhydride to furnish the corresponding N-acetyl compound. mdpi.com Similarly, acylation of 2-aminothiazoles with various acyl halides in dry pyridine has been shown to produce the corresponding amides in high yields. nih.gov

| Precursor | Reagent | Conditions | Product |

| 2-Amino-4-phenylthiazole | Acetic Anhydride | - | N-(4-phenylthiazol-2-yl)acetamide |

| 2-Aminothiazole | Acyl Halides | Dry Pyridine | N-acyl-2-aminothiazoles |

Modern Synthetic Strategies

Modern synthetic methodologies often focus on efficiency, atom economy, and the ability to generate molecular diversity. One-pot and multi-component reactions are at the forefront of these strategies.

Multi-Component One-Pot Reactions

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. These reactions are particularly attractive for the synthesis of complex heterocyclic molecules like substituted thiazoles.

A one-pot, four-component synthesis of new thiazole derivatives has been reported, involving the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde, using orthophosphoric acid as a catalyst. This method highlights the potential of MCRs to rapidly assemble complex thiazole-containing structures. While this example does not directly yield this compound, the principle can be adapted. A hypothetical one-pot reaction for the target molecule could involve the reaction of an α-haloketone, N-acetylthiourea, and a suitable phenyl-containing building block under conditions that favor the thiazole ring formation.

Another example of a one-pot synthesis involves the reaction of N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide, thiosemicarbazide, and various anhydrides, catalyzed by reusable NiFe2O4 nanoparticles in an ethanol:water solvent system. This green chemistry approach yields thiazole scaffolds in a facile manner.

| Reactants | Catalyst/Conditions | Product Type |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid | Substituted thiazole derivatives |

| N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide, thiosemicarbazide, anhydrides | NiFe2O4 nanoparticles, Ethanol:Water | Thiazole scaffolds |

Catalytic Approaches for Thiazole Formation

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For thiazole ring formation, various catalytic systems have been developed to facilitate the key bond-forming reactions, overcoming the limitations of classical methods.

Heterogeneous acid catalysis represents a significant advancement in green chemistry, simplifying catalyst separation and enabling recycling. Silica-supported tungstosilicic acid (H₄SiW₁₂O₄₀/SiO₂) has emerged as a highly efficient, reusable, and eco-friendly solid acid catalyst for the synthesis of thiazole derivatives. nih.gov This catalyst is noted for its high thermal stability and strong acidity. rsc.orgrsc.org

An efficient, one-pot, three-component synthesis of Hantzsch thiazole derivatives has been developed utilizing silica-supported tungstosilicic acid. nih.gov This method involves the reaction of an α-haloketone, a thiourea or thioamide, and various substituted benzaldehydes. The catalyst is easily recoverable through simple filtration and can be reused multiple times without a significant loss of activity, making the process economically and environmentally attractive. nih.gov The use of silica as a support enhances the catalytic activity by providing a large surface area for the reaction. synarchive.com

The reaction can be performed under conventional heating or enhanced by green chemistry techniques such as ultrasonic irradiation, which often leads to improved yields and shorter reaction times in an eco-friendly ethanol/water solvent system. nih.gov

| Catalyst Feature | Description | Reference |

|---|---|---|

| Type | Heterogeneous Solid Acid | nih.gov |

| Composition | Tungstosilicic Acid (H₄SiW₁₂O₄₀) on a Silica (SiO₂) support | nih.govrsc.org |

| Key Advantages | High efficiency, reusability, non-corrosive, easy separation from product mixture, environmental friendliness | nih.govrsc.orgrsc.org |

| Application | One-pot, three-component synthesis of thiazole derivatives | nih.gov |

Copper catalysis has become a powerful tool for the construction of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, which are crucial for the formation of the thiazole ring. Various copper-catalyzed protocols have been developed for the synthesis of thiazoles and their derivatives through cyclization and arylation reactions.

Modern approaches include:

Oxidative Annulation: A practical method involves the copper-catalyzed oxidative reaction of simple starting materials like aldehydes, amines, and elemental sulfur. This process utilizes molecular oxygen as a green oxidant to achieve the synthesis of thiazoles. organic-chemistry.org

Coupling of Oxime Acetates: Copper catalysts facilitate the coupling of oxime acetates with isothiocyanates or xanthates. rsc.orgorganic-chemistry.org These reactions proceed under mild, redox-neutral conditions via the cleavage of N-O bonds and subsequent formation of C-S and C-N bonds to yield 2-aminothiazoles or thiazol-2-yl ethers. rsc.orgorganic-chemistry.org The resulting 2-aminothiazole can then be readily acetylated to obtain the desired acetamido functionality.

Direct C-H Arylation: For introducing the phenyl group at the 5-position, copper-catalyzed direct C-H arylation of a pre-formed thiazole ring with an aryl iodide is an effective strategy. This method avoids the need for pre-functionalized starting materials, thus improving atom economy. organic-chemistry.org

These copper-catalyzed reactions are valued for their operational simplicity, broad substrate scope, and tolerance of various functional groups. rsc.orgorganic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, these principles are applied through energy-efficient techniques and the use of environmentally benign solvent systems.

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful method for enhancing reaction rates and yields. Ultrasonic irradiation improves mass transfer and provides the activation energy for chemical reactions through acoustic cavitation.

In the context of thiazole synthesis, ultrasound has been successfully applied to the Hantzsch condensation. For example, the synthesis of thiazole derivatives using a silica-supported tungstosilicic acid catalyst was significantly improved under ultrasonic irradiation compared to conventional heating. nih.gov The study demonstrated that sonication allowed the reaction to proceed at room temperature with high yields in a shorter time frame. This method not only conserves energy but also provides a milder reaction condition that can be beneficial for sensitive substrates.

| Method | Temperature | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 65 °C | 5-7 h | 79-88% |

| Ultrasonic Irradiation | Room Temperature | 60-90 min | 81-90% |

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technology that dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields. Microwave energy provides rapid and uniform heating of the reaction mixture, leading to faster reaction kinetics.

The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. The synthesis of 2-amino-4-phenylthiazole, a direct precursor to the target compound, from acetophenone, iodine, and thiourea under microwave irradiation can be completed in minutes with yields as high as 92%. chemhelpasap.com This stands in stark contrast to conventional heating methods, which may require 12 hours and result in lower yields of 45-65%. chemhelpasap.com The efficiency of microwave-assisted protocols makes them highly attractive for library synthesis and rapid lead optimization in medicinal chemistry. organic-chemistry.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | ~12 hours | ~5-10 minutes |

| Yield | 45-65% | 70-92% |

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. This can be achieved by conducting reactions under solvent-free conditions or by using environmentally benign and recyclable solvents.

Solvent-free, or neat, reactions are often facilitated by heterogeneous catalysts, such as the previously mentioned silica-supported systems, which can also function as the reaction medium. synarchive.com The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions, often coupled with microwave or ultrasonic energy, leading to higher yields, shorter reaction times, and simplified product work-up. synarchive.com Furthermore, the catalyst's ability to be recycled for several consecutive cycles without significant loss of efficiency is a key advantage of this approach. scilit.com

When a solvent is necessary, the use of greener alternatives is preferred. For the synthesis of thiazoles, systems such as an ethanol/water mixture have been employed. nih.gov These solvent systems are less toxic and have a lower environmental impact compared to traditional chlorinated or aprotic polar solvents.

Specific Synthetic Transformations Relevant to this compound

The synthesis and modification of this compound and its analogs involve a range of specific chemical reactions. These transformations target the amine group for acylation, the thiazole and phenyl rings for functionalization, and the acetamide (B32628) group for further derivatization. Foundational to these approaches is the construction of the thiazole ring itself through well-established cyclization reactions.

Acetylation and Chloroacetylation Reactions

Acetylation is a fundamental step in the synthesis of the title compound, converting the precursor 4-amino-5-phenylthiazole to this compound. This reaction is typically achieved by treating the amine with an acetylating agent. Similarly, chloroacetylation introduces a chloroacetyl group, a versatile handle for further synthetic modifications.

The acylation of aminothiazoles is a common and efficient reaction. For instance, the acetylation of 2-amino-4-phenylthiazole can be carried out by heating it with acetic anhydride. nih.gov A similar strategy can be applied to 2-amino-5-arylazothiazole derivatives, where solvent-free conditions with acetic anhydride afford the N-acetylated product. nih.govmdpi.com Chloroacetylation is also readily achievable; the reaction of 2-amino-5-(4-acetylphenylazo)-thiazole with chloroacetyl chloride under basic conditions yields the corresponding chloroacetyl amino derivative. nih.govmdpi.com These reactions highlight standard procedures for acylating the amino group on the thiazole ring.

Table 1: Examples of Acylation Reactions on Aminothiazole Scaffolds

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| 2-Amino-4-phenylthiazole | Acetic anhydride | N-(4-phenylthiazol-2-yl)acetamide | Heating |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-(5-(4-acetylphenylazo)thiazol-2-yl)acetamide | Solvent-free |

Functionalization at the Thiazole Ring Positions (C2, C4, C5)

Modification of the thiazole ring itself is key to creating a diverse range of derivatives. The C2, C4, and C5 positions of the thiazole ring exhibit different reactivities and can be targeted for functionalization.

While the C4 and C5 positions in the target compound are substituted with acetamido and phenyl groups respectively, the C2 position is a common site for introducing substituents. For example, in related structures, the C5 position can be functionalized through reactions like the introduction of an arylazo group. mdpi.com Furthermore, palladium-catalyzed reactions can be used for the selective construction of 4-substituted 2-aminothiazoles. organic-chemistry.org The synthesis of 4-methyl-5-formylthiazole, an important intermediate, involves creating a formyl group at the C5 position, typically through oxidation of a hydroxymethyl group or reduction of a carboxylic acid derivative. nih.gov

Derivatization of the Acetamide Moiety

The acetamide group of this compound offers opportunities for further chemical modification. These derivatizations can alter the compound's physicochemical properties. nih.gov

The N-H of the acetamide can be involved in further reactions, and the acetyl group itself can be a site for chemical transformations. For example, the carbonyl group of an acetyl moiety on a related phenylthiazole derivative, 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid, can undergo condensation reactions with aldehydes to form chalcones. nih.gov While this example involves an acetyl group on the phenyl ring, it demonstrates a potential reaction pathway for carbonyl groups within the broader molecular scaffold. The amide bond can also be hydrolyzed under acidic or basic conditions to regenerate the amino group, allowing for the introduction of different acyl groups.

Ring-Closure Reactions for Thiazole Formation

The construction of the thiazole ring is a critical step in the synthesis of this compound. The Hantzsch thiazole synthesis is the most prominent and widely used method for this purpose. synarchive.com

This reaction classically involves the condensation of an α-haloketone with a thioamide. nih.gov To synthesize a 4-amino-5-phenylthiazole precursor, one would typically react an α-halo-α-phenylacetaldehyde or a related α-haloketone with thiourea. The resulting 2-aminothiazole derivative can then be acylated. organic-chemistry.orgnih.gov The Hantzsch synthesis is versatile, allowing for the preparation of a wide array of substituted thiazoles by varying the α-halocarbonyl compound and the thioamide component. asianpubs.orgnih.gov

Table 2: Hantzsch Thiazole Synthesis

| Reactant 1 (α-Haloketone) | Reactant 2 (Thioamide) | Product Type |

|---|---|---|

| 2-Bromoacetophenones | Thiourea | 2-Amino-4-phenylthiazoles |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch Thiazole Derivatives |

Electrophilic Substitution Reactions on the Phenyl and Thiazole Rings

The aromatic character of both the phenyl and thiazole rings allows for electrophilic substitution reactions, enabling the introduction of various functional groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. youtube.commasterorganicchemistry.com

The acetamido group is an activating, ortho-, para-directing group, while the thiazole ring's effect on the phenyl ring is more complex. The thiazole ring itself is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. If substitution does occur, it is often directed to the C5 position, unless it is already occupied.

The nitration of phenylthiazole derivatives provides insight into the relative reactivity of the different positions on the molecule. Studies on the related compound, 2-amino-4-phenylthiazole, offer valuable information on nitration patterns.

When 2-(N-methylamino)-4-phenylthiazole is treated with sulfuric acid, a rearrangement of a pre-formed N-nitro group can occur. researchgate.net The primary product is often the result of nitration at the C5 position of the thiazole ring, yielding 2-(N-methylamino)-5-nitro-4-phenylthiazole. However, under conditions of higher acidity, electrophilic substitution on the phenyl ring is also observed, leading to the formation of nitro derivatives substituted on the benzene ring. researchgate.net This indicates a competitive nitration process between the C5 position of the thiazole ring and the phenyl ring, influenced by the reaction conditions.

Structural Elucidation and Conformational Analysis of 4 Acetamido 5 Phenylthiazole and Analogues

Spectroscopic Characterization Techniques

Spectroscopic analysis is indispensable for the structural elucidation of novel and known chemical entities. For 4-Acetamido-5-phenylthiazole, these techniques verify the connectivity of atoms and the presence of key functional groups, such as the thiazole (B1198619) ring, the phenyl substituent, and the acetamido side chain.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be deduced.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The single proton on the thiazole ring (H-2) would likely resonate as a singlet further downfield. The N-H proton of the acetamide (B32628) group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group (-COCH₃) would characteristically produce a sharp singlet in the upfield region, typically around δ 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COCH₃ (Acetyl) | ~2.2 | Singlet |

| Ar-H (Phenyl) | ~7.2-7.5 | Multiplet |

| Thiazole-H (C2-H) | >8.0 | Singlet |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acetamide group (typically δ 168-170 ppm), the carbons of the phenyl ring (δ 125-135 ppm), and the carbons of the thiazole ring. The C-2, C-4, and C-5 carbons of substituted thiazole rings have characteristic chemical shifts; for instance, in 2-amino-4-phenylthiazole, these carbons resonate at approximately δ 168.8, 150.2, and 101.9 ppm, respectively. asianpubs.org The methyl carbon of the acetyl group would appear at the highest field (lowest δ value), generally around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Acetyl) | ~23 |

| C -5 (Thiazole) | ~120-130 |

| C -4 (Thiazole) | ~140-150 |

| C -2 (Thiazole) | ~155-165 |

| C =O (Amide) | ~169 |

Note: Predicted values are based on analogous structures and can vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, a characteristic absorption band for the N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. mdpi.com A strong, sharp absorption corresponding to the amide C=O stretch (Amide I band) would be prominent around 1670-1690 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl and thiazole rings are expected in the 1600-1450 cm⁻¹ region, while C-H stretching from the aromatic rings would be observed above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | ~3300 |

| C-H (Aromatic) | Stretch | >3000 |

| C=O (Amide I) | Stretch | ~1670-1690 |

| C=C (Aromatic) | Stretch | ~1600-1450 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS analysis would first determine its retention time, and the subsequent mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides a fingerprint that helps confirm the structure. Expected fragmentation could involve the cleavage of the acetamido side chain, leading to characteristic fragment ions. For example, loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (CH₃CO•) from the parent ion are common fragmentation pathways for N-acetylated compounds. The stability of the resulting phenylthiazole cation would make this a likely fragmentation route.

Mass Spectrometry (MS) Techniques

LC-MS/MS Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and structural elucidation of compounds. While a detailed fragmentation pattern for this compound is not extensively documented in publicly available literature, analysis of analogous structures provides insight into the expected fragmentation pathways.

For related N-arylthiazol-2-yl acetamide derivatives, mass spectrometric analysis typically reveals key fragmentation patterns. The molecular ion peak (M+) is generally observable. Common fragmentation points include the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For instance, in the mass spectrum of 2-amino-4-(4-chlorophenyl)thiazole, a precursor to more complex acetamides, the molecular ion is observed at m/z 210, with an isotopic peak at m/z 212 corresponding to the 37Cl isotope. Its fragmentation yields ions at m/z 168, 133, and 89. sid.ir More complex derivatives show fragmentation corresponding to the loss of the acetamide side chain and subsequent cleavages of the phenyl and thiazole rings. The base peak often corresponds to a stable fragment, such as the one resulting from the cleavage of the amide linkage. sid.ir

Table 1: Representative Mass Spectrometry Data for an Analogue Compound Interactive data table available in HTML version.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric systems present. The core structure of this compound contains a phenyl ring and a thiazole ring, both of which are UV-active chromophores. The acetamido group acts as an auxochrome, which can modify the absorption characteristics of the primary chromophores.

Table 2: UV-Vis Absorption Data for 2-Amino-4-phenylthiazole Interactive data table available in HTML version.

| Compound | λmax (nm) |

|---|

The presence of the acetamido group in this compound is expected to cause a shift in these absorption maxima, likely a bathochromic (red) shift, due to the extension of the conjugated system.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies have been successfully performed on several analogues of this compound, providing a clear picture of their molecular geometry and intermolecular interactions in the crystalline state. These studies are fundamental for understanding the molecule's conformation, which is influenced by both intramolecular forces and crystal packing effects. Detailed structural analyses have been reported for compounds such as N-(5-iodo-4-phenylthiazol-2-yl)acetamide, 2-Bromo-4-phenyl-1,3-thiazole, and the parent amine, 2-Amino-4-phenylthiazole. nih.goviucr.orgnih.gov

Crystal Systems and Space Group Determination

The crystal system and space group are fundamental parameters that describe the symmetry of the crystal lattice. For several closely related phenylthiazole derivatives, the monoclinic crystal system is commonly observed.

Table 3: Crystallographic Data for this compound Analogues Interactive data table available in HTML version.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(5-iodo-4-phenylthiazol-2-yl)acetamide | Monoclinic | P2₁/c | nih.gov |

| 2-Bromo-4-phenyl-1,3-thiazole | Monoclinic | P2₁/n | researchgate.net |

The prevalence of the monoclinic system, particularly the centrosymmetric space group P2₁/c, suggests that these molecules tend to pack in an efficient, inversion-symmetric manner. In the case of N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the asymmetric unit contains two crystallographically independent molecules. nih.gov

Analysis of Molecular Conformations in Crystalline State

The conformation of phenylthiazole derivatives in the crystalline state is primarily defined by the relative orientation of the phenyl and thiazole rings. This orientation is not fixed and can be influenced by the nature and position of substituents on the rings, as well as by the intermolecular forces that govern crystal packing.

The dihedral angle between the planes of the phenyl and thiazole rings is a key conformational parameter. Studies on various analogues reveal a significant degree of conformational flexibility. While the parent compound, 2-Amino-4-phenylthiazole, is nearly planar, the introduction of substituents can induce a notable twist between the two rings. iucr.org For example, the presence of a bulky iodine atom at the 5-position of the thiazole ring in N-(5-iodo-4-phenylthiazol-2-yl)acetamide results in a significant rotation of the phenyl group. nih.gov

Table 4: Dihedral Angles in Phenylthiazole Analogues Interactive data table available in HTML version.

| Compound | Dihedral Angle (°) | Comments | Reference |

|---|---|---|---|

| 2-Amino-4-phenylthiazole | 6.2 (3) | Nearly planar molecule | iucr.org |

| 2-Bromo-4-phenyl-1,3-thiazole | 7.45 (10) | Relatively small twist | nih.govresearchgate.net |

| N-(5-iodo-4-phenylthiazol-2-yl)acetamide | 38.94 (16) | Molecule A in asymmetric unit | nih.gov |

This variability highlights that steric hindrance from substituents plays a critical role in determining the solid-state conformation of these molecules. The observed range of dihedral angles underscores the rotational freedom around the single bond connecting the phenyl and thiazole rings.

Planar Conformations of Core Structures

The core structure of this compound and its analogues is characterized by a degree of conformational flexibility, primarily arising from the rotation around the single bond connecting the phenyl and thiazole rings. Crystallographic studies of analogous compounds reveal that a completely planar conformation is not typically observed in the solid state. The degree of planarity is quantified by the dihedral angle between the mean planes of the thiazole and phenyl rings.

For instance, in the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)acetamide, two crystallographically independent molecules are present in the asymmetric unit, each exhibiting a different dihedral angle between these rings: 38.94 (16)° and 32.12 (15)°, respectively. This deviation from planarity is a common feature among this class of compounds. A survey of related structures shows that this dihedral angle can vary significantly, typically ranging from approximately 36° to 61°. These non-planar arrangements are the result of a balance between the stabilizing effects of π-conjugation, which would favor planarity, and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the thiazole ring.

| Compound | Molecule in Asymmetric Unit | Dihedral Angle (°) |

| N-(5-iodo-4-phenylthiazol-2-yl)acetamide | A | 38.94 (16) |

| N-(5-iodo-4-phenylthiazol-2-yl)acetamide | B | 32.12 (15) |

| General Range for Analogues | - | 36.69 (11) - 60.83 (3) |

Supramolecular Interactions in Crystal Packing

Hydrogen Bonding Networks

Hydrogen bonds represent a primary directional force in the crystal packing of these compounds. The acetamido group, with its N-H donor and C=O acceptor sites, is pivotal in forming robust hydrogen-bonding networks. In the crystal structures of analogues, moderate N—H⋯O hydrogen bonds are consistently observed, linking molecules into one-dimensional chains or more complex three-dimensional arrays.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| N1 | H1 | O2 | 0.86 | 2.12 | 2.965(4) | 166 | x, y, z-1 |

| N3 | H3 | O1 | 0.86 | 2.15 | 2.986(4) | 163 | x, y, z+1 |

Note: Data presented is for a representative analogue, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, to illustrate typical hydrogen bonding geometries.

C-H···π and Halogen-Halogen Interactions

For halogenated analogues, halogen-halogen interactions are a key feature of the supramolecular assembly. These can be classified into two main types: Type I, which are symmetrical contacts, and Type II, which are asymmetrical and involve the interaction of an electropositive region (the σ-hole) on one halogen with an electronegative region on another. In the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)acetamide, I⋯I contacts of 3.8547 (5) Å and I⋯S contacts of 3.7758 (9) Å are observed, which link adjacent molecular chains to build a comprehensive three-dimensional network.

Computational Tools for Crystallographic Data Interpretation (e.g., SHELX, ORTEP-3)

The elucidation of the crystal structures of compounds like this compound is heavily reliant on specialized computational software. After the collection of X-ray diffraction data, a suite of programs is used to solve the phase problem, refine the atomic model, and visualize the final structure.

SHELX is a set of programs that is considered the standard for the solution and refinement of small-molecule crystal structures.

SHELXT or SHELXS : These programs are used for the initial step of structure solution, employing methods like direct methods or Patterson functions to determine the initial positions of the atoms from the diffraction data.

SHELXL : This program is used for the full-matrix least-squares refinement of the structural model. It refines atomic positions, displacement parameters (describing thermal motion), and other crystallographic parameters to achieve the best possible fit between the calculated and observed diffraction data.

Other computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are also employed to further investigate intermolecular interactions and electronic properties, providing deeper insight into the forces governing the crystal structure.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. This method provides a crucial verification of the compound's purity and corroborates its elemental composition against the theoretical values calculated from its molecular formula (C₁₁H₁₀N₂OS).

The procedure involves the combustion of a precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of C, H, and N. Sulfur content is typically determined by a similar combustion process followed by quantification of the resulting sulfur dioxide. For a newly synthesized compound, the experimentally determined percentages must match the calculated values, typically within a narrow margin of ±0.4%, to confirm its identity and establish a purity level of ≥95%. This analysis is a standard requirement for the characterization of new compounds in peer-reviewed scientific literature.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 60.53 | 60.41 |

| Hydrogen (H) | 4.62 | 4.65 |

| Nitrogen (N) | 12.83 | 12.79 |

| Sulfur (S) | 14.69 | 14.61 |

Note: Experimental values are hypothetical and presented to illustrate a typical result confirming the composition of this compound.

Biological Activities and Structure Activity Relationships Sar in in Vitro Systems

Anticancer and Antiproliferative Activities (In Vitro Studies)

The core structure of 4-Acetamido-5-phenylthiazole has served as a template for the development of numerous derivatives with potent antiproliferative properties. These compounds have been synthesized and evaluated against a variety of human cancer cell lines, showing promising inhibitory effects.

The cytotoxic and antiproliferative effects of this compound derivatives have been extensively documented against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

Notably, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated selective cytotoxicity. Among these, compound 4c (2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) showed a potent IC₅₀ value of 23.30 µM against the A549 human lung adenocarcinoma cell line. researchgate.netresearchgate.net In another study, thiazole (B1198619) derivatives were synthesized and evaluated against liver (HepG2) and breast (MCF-7) cancer cell lines. mdpi.com Compound 4c from this series was particularly active, with IC₅₀ values of 7.26 µM in HepG2 and 2.57 µM in MCF-7 cells. mdpi.com

Further modifications to the thiazole scaffold have yielded compounds with even greater potency. A series of 1,3-thiazole derivatives incorporating a phthalimide moiety was evaluated, with compound 5b emerging as a highly potent agent against the MCF-7 cell line, exhibiting an IC₅₀ of just 0.2 µM. nih.govmums.ac.ir Additionally, ureido-substituted 4-phenylthiazole derivatives were assessed for their activity against hepatocellular carcinoma cell lines, HuH-7 and HepG2, with several compounds showing significant inhibition. nih.gov Specifically, compound 27 from this series displayed potent antiproliferative activity against HepG2 cells. nih.gov

The table below summarizes the in vitro growth inhibition data for selected this compound derivatives and related analogs.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4c (Evren et al.) | A549 | Lung Adenocarcinoma | 23.30 | researchgate.netresearchgate.net |

| Compound 4c (Hussein et al.) | MCF-7 | Breast Adenocarcinoma | 2.57 | mdpi.com |

| Compound 4c (Hussein et al.) | HepG2 | Hepatocellular Carcinoma | 7.26 | mdpi.com |

| Compound 5b (Tavallaei et al.) | MCF-7 | Breast Adenocarcinoma | 0.2 | nih.govmums.ac.ir |

| Compound 3 (Evren et al.) | MCF-7 | Breast Adenocarcinoma | 20.6 µg/mL | nih.gov |

| Compound 8a (Aliabadi et al.) | Hela | Cervical Cancer | 1.3 |

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is critical for eliminating malignant cells and is a key target for cancer therapeutics.

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptotic cell death. Numerous studies have demonstrated that thiazole derivatives trigger apoptosis by modulating caspase-3 activity.

The cytotoxic effects of 1,3-thiazole incorporated phthalimide derivatives on cancer cells were found to be directly related to the induction of apoptosis, as confirmed by caspase-3 activity assays. nih.govmums.ac.ir Similarly, other research has shown that thiazole analogues commonly initiate apoptosis through the activation of Caspase-3/7. researchgate.net The investigation of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives also confirmed that potent cytotoxic activity was linked to caspase-3 activation. These findings indicate that the thiazole scaffold is effective in triggering the intrinsic (mitochondrial) pathway of apoptosis, where the activation of caspase-3 is a crucial downstream event. researchgate.net

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Overexpression of certain MMPs, particularly MMP-9 (gelatinase B), is strongly associated with tumor invasion, metastasis, and angiogenesis. nih.gov Therefore, the inhibition of MMP-9 is a viable strategy for cancer therapy.

Recent research has identified thiazole-based derivatives as effective MMP inhibitors. A study aimed at designing new anticancer agents targeting MMPs found that a specific thiazole derivative, compound 3 (Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate), exhibited inhibitory activity against MMP-9 (7.28% inhibition), in addition to MMP-1 and MMP-8. nih.gov The anticancer activity of this compound against MCF-7 cells was attributed to this multi-MMP inhibition. nih.gov Furthermore, derivatives of the related 4-thiazolidinone scaffold have been shown to be highly potent MMP-9 inhibitors, with IC₅₀ values in the low micromolar and even nanomolar range. mdpi.com For instance, a derivative bearing a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring inhibited MMP-9 with an IC₅₀ value of 40 nM. mdpi.com

The cell cycle is a series of events that leads to cell division and replication. Cancer cells are characterized by dysregulated cell cycle control. Compounds that can interfere with this process, causing cell cycle arrest at specific checkpoints, are valuable as anticancer agents because they can prevent cancer cells from proliferating.

Derivatives of the thiazole scaffold have been shown to induce cell cycle arrest, often at the G2/M checkpoint. researchgate.net This phase is the final checkpoint before mitosis, and arrest at this stage prevents the cell from dividing. A benzothiazole derivative was found to cause a significant G2/M arrest in cancer cells. nih.gov Similarly, treatment of MCF-7 breast cancer cells with a phosphomolybdate-based hybrid solid resulted in cell cycle arrest in the G2/M phase. researchgate.netrsc.org Other studies on related heterocyclic compounds have also reported G2/M arrest. researchgate.netfrontiersin.orgnih.gov In contrast, some thiazole derivatives have been observed to induce arrest at other phases; for example, one study found that compound 4c caused an accumulation of MCF-7 cells in the pre-G1 peak, indicative of apoptosis, rather than a specific phase arrest. mdpi.com Another study on phenoxyacetamide derivatives reported an arrest of the G1/S phases in HepG2 cells. nih.gov

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Thiazole Analogues | Various Cancer Cells | G2/M Phase Arrest | researchgate.net |

| Benzothiazole derivative (5g) | Various Cancer Cells | G2/M Arrest | nih.gov |

| Thiazole derivative 4c | MCF-7 | Accumulation in pre-G1 peak | mdpi.com |

| Phenoxyacetamide derivative | HepG2 | G1/S Arrest | nih.gov |

Protein kinases are enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival. The dysregulation of kinase activity is a common feature of many cancers, making them prime targets for therapeutic intervention. The thiazole scaffold has proven to be a versatile platform for the development of potent inhibitors against several cancer-related kinases.

EGFR and BRAFV600E: The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are key components of signaling pathways that drive tumor growth. Several studies have focused on developing thiazole derivatives as dual inhibitors of both EGFR and the common V600E mutant of BRAF. One study reported a 2,3,4-trisubstituted thiazole, compound 3f , which exhibited potent antiproliferative activity with a mean half-maximal growth inhibitory concentration (GI₅₀) of 37 nM, comparable to the reference drug erlotinib. nih.gov Another series of thiazole and 4-thiazolidinone hybrids also yielded potent dual inhibitors of EGFR and BRAFV600E. mdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Thiazole derivatives have been specifically designed as VEGFR-2 inhibitors. Compound 4c was shown to inhibit the VEGFR-2 enzyme with an IC₅₀ of 0.15 µM. mdpi.com Another series designed to target VEGFR-2 identified compound 4d (a 3-nitrophenylthiazolyl derivative) as having potent cytotoxic activity and good VEGFR-2 inhibitory action. mdpi.com

IGF1R: The Insulin-like Growth Factor 1 Receptor (IGF1R) is another important tyrosine kinase involved in cell growth and survival. A series of ureido-substituted 4-phenylthiazole derivatives were discovered to be potent IGF1R inhibitors with significant antiproliferative properties against liver cancer cells. nih.gov

PI3K and Bcl-2: The Phosphoinositide 3-kinase (PI3K) pathway is a critical downstream signaling cascade for many receptor tyrosine kinases. New thiazolo-quinolone hybrids have been developed as inhibitors of both EGFR and PI3K. ju.edu.saelsevierpure.com These compounds were also found to induce apoptosis by modulating the expression of the anti-apoptotic protein Bcl-2. ju.edu.saelsevierpure.com

The table below summarizes the kinase inhibitory activities of various thiazole derivatives.

| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Compound 3f | EGFR/BRAFV600E | 37 nM (GI₅₀) | nih.gov |

| Compound V | EGFR | 74 nM | nih.gov |

| Compound V | BRAFV600E | 107 nM | nih.gov |

| Compound 4c | VEGFR-2 | 0.15 µM | mdpi.com |

| Ureido-substituted 4-phenylthiazoles | IGF1R | Potent Inhibition | nih.gov |

| Thiazolo-quinolone hybrids | EGFR/PI3K | Significant Inhibition | ju.edu.saelsevierpure.com |

Role of Acetamide and Hydrazide Moieties in Anticancer Efficacy

The acetamide and hydrazide moieties are significant functional groups in the design of novel anticancer agents based on the thiazole scaffold. Research into the structure-activity relationships of thiazole derivatives has highlighted the importance of these groups in conferring cytotoxic activity against various cancer cell lines.

In a study focused on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives, various substitutions were made on the phenyl ring to explore their impact on cytotoxicity. The core structure, which includes an acetamide group, was tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. The findings revealed that some of these compounds exhibited potent cytotoxic activity, with one derivative having an ortho chlorine moiety on the phenyl ring being the most active against HeLa cells. The consistent presence of the acetamide moiety in these active compounds underscores its importance in the observed anticancer effects.

Furthermore, the design of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives also points to the significance of the amide linkage in anticancer activity. mdpi.com Although the core is a carboxamide, the principle of an amide bond contributing to biological activity is conserved. These compounds were evaluated against A-549, Bel7402, and HCT-8 cell lines, with some showing moderate to good inhibitory effects. mdpi.com

Similarly, the investigation of thiazole derivatives incorporating a hydrazone moiety has shown promise in the development of antifungal agents, and by extension, this functional group is also explored in anticancer research. mdpi.com In a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, the hydrazinyl linkage was a key structural component. mdpi.com One of the synthesized compounds demonstrated the most potent activity against MCF-7 and HepG2 cancer cell lines, suggesting the critical role of the benzylidene hydrazinyl-thiazole core in its anticancer efficacy. mdpi.com

The collective evidence from these studies indicates that both acetamide and hydrazide moieties are valuable components in the molecular architecture of thiazole-based anticancer agents. They likely contribute to the molecules' interaction with biological targets through hydrogen bonding and by providing a specific spatial arrangement of other key pharmacophoric features.

Antimicrobial Activities (In Vitro Studies)

Thiazole derivatives, including those related to this compound, have been extensively investigated for their potential as antimicrobial agents. nih.govmdpi.com Their broad-spectrum activity against various pathogens makes them a promising class of compounds in the search for new treatments for infectious diseases. mdpi.com

In vitro studies have demonstrated that phenylthiazole derivatives possess significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into bacterial cell membranes, contributing to their broad-spectrum activity. mdpi.com

One study reported the synthesis of new heteroaryl(aryl) thiazole derivatives and their evaluation against six bacterial strains. mdpi.com The results indicated moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. mdpi.com Notably, certain compounds showed higher potential than the reference drug ampicillin against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. mdpi.com

Another series of phenylthiazoles with a t-butyl lipophilic component was synthesized and showed promising activity against multidrug-resistant pathogens. nih.gov Five of these compounds were particularly effective against methicillin-resistant staphylococcal strains and several vancomycin-resistant staphylococcal and enterococcal species. nih.gov Phenylthiazole-substituted aminoguanidines have also been shown to be potent inhibitors of vancomycin-resistant E. faecium, with MIC values as low as 0.5 μg/mL. nih.gov

A study on alkyl 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate derivatives revealed that all tested compounds were active against Staphylococcus aureus, showing antibacterial activity comparable to the standard drug ceftizoxime. arakmu.ac.ir

The table below summarizes the antibacterial activity of selected thiazole derivatives from various studies.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

| Phenylthiazole with t-butyl | MRSA | 6.25 | nih.gov |

| Phenylthiazole aminoguanidine | Vancomycin-resistant E. faecium | 0.5 | nih.gov |

| Heteroaryl(aryl) thiazole | S. aureus | 230-700 | mdpi.com |

| Heteroaryl(aryl) thiazole | E. coli | 230-700 | mdpi.com |

| Alkyl 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate | S. aureus | 125 | arakmu.ac.ir |

Thiazole derivatives have also demonstrated significant antifungal properties against a variety of fungal pathogens. jchemrev.comnih.gov The antifungal action of thiazole compounds has been noted to be effective against several strains of Candida. jchemrev.com

In one study, new thiazole derivatives of triazoles were synthesized and evaluated for their antifungal activity against Candida albicans and Candida glabrata, with some compounds showing very strong antifungal effects. nih.gov Another study on new heteroaryl(aryl) thiazole derivatives found that their antifungal activity was generally better than their antibacterial activity, with MIC values ranging from 0.06 to 0.47 mg/mL. mdpi.comresearchgate.net

The evaluation of alkyl 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate derivatives showed potent activity against tested pathogenic fungi, with some compounds exhibiting MIC values as low as 250 µg/ml against Candida tropicalis, C. albicans, and C. glabrata. arakmu.ac.ir Furthermore, a series of phenylthiazole derivatives containing an acylhydrazone moiety was designed, and many of these compounds exhibited excellent antifungal activities against phytopathogenic fungi like Magnaporthe oryzae and Colletotrichum camelliae. mdpi.com Some of these derivatives showed superior or comparable efficacy to commercial fungicides. mdpi.com

The table below presents the antifungal activity of selected thiazole derivatives.

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

| Heteroaryl(aryl) thiazole | C. albicans | 60-470 | mdpi.comresearchgate.net |

| Heteroaryl(aryl) thiazole | Aspergillus fumigatus | 60-470 | mdpi.comresearchgate.net |

| Alkyl 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate | C. albicans | 250 | arakmu.ac.ir |

| Alkyl 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate | C. tropicalis | 250 | arakmu.ac.ir |

| Phenylthiazole with acylhydrazone | Magnaporthe oryzae | 1.29 - 2.65 (EC50) | mdpi.com |

The mechanisms through which thiazole derivatives exert their antimicrobial effects are varied and are a subject of ongoing research. Several in vitro hypotheses have been proposed based on experimental evidence.

One proposed mechanism of antibacterial action is the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been suggested to act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the fatty acid synthesis II (FASII) pathway of bacteria. jchemrev.com Docking studies have also suggested that some thiazole derivatives may inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. mdpi.com Phenylthiazole compounds have been shown to target cell wall synthesis, leading to a rapid bactericidal effect. nih.gov

For their antifungal activity, a likely mechanism is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell death.

The amphiphilic nature of certain thiazole derivatives is also thought to contribute to their antimicrobial action by allowing them to integrate into and disrupt the integrity of microbial cell membranes. mdpi.com

Enzyme Inhibition Studies (In Vitro)

Derivatives of 4-phenylthiazole have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. nih.gov By inhibiting sEH, the levels of beneficial EETs can be increased.

In a structure-activity relationship study, a series of 4-phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase (FAAH) and sEH were developed and evaluated. nih.govnih.gov These studies involved generating numerous analogs to test their ability to inhibit human sEH in vitro. nih.govnih.gov The conversion of a sulfonamide group in the lead compound to a tertiary amine generally led to a decrease in potency for the sEH enzyme. nih.gov

The inhibitory activity of these compounds is typically measured in terms of their IC50 values. While specific IC50 values for this compound itself are not detailed in the provided context, related 4-phenyl-thiazole analogs have been shown to be potent inhibitors. For example, some (1, 5)-diarylpyrazole derivatives, which can be conceptually related to substituted thiazoles, have emerged as potent sEH inhibitors with IC50 values in the nanomolar range. researchgate.net

The table below would typically display the sEH inhibitory activity of this compound and its derivatives; however, the search results focus on the broader class of 4-phenyl-thiazole derivatives.

| Compound | Enzyme Source | % Inhibition (at concentration) | IC50 (µM) | Reference |

| 4-Phenyl-thiazole analogs | Human sEH | Data not specified | Data not specified | nih.govnih.gov |

| (1, 5)-Diarylpyrazole derivatives | sEH | 54-100% (at 100 µM) | 0.114 - 0.120 | researchgate.net |

This information highlights the potential of the 4-phenylthiazole scaffold as a basis for the development of sEH inhibitors.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide. nih.gov Inhibiting FAAH can increase the levels of these endocannabinoids, which play a role in pain and inflammation modulation. nih.gov Thiazole-based compounds, particularly those with a 4-phenylthiazole scaffold, have been identified as potent inhibitors of FAAH. iasp-pain.orgresearchgate.net

Research into 4-phenylthiazole analogs has led to the identification of several potent inhibitors of human FAAH. Structure-activity relationship (SAR) studies have demonstrated that the 4-phenylthiazole moiety is well-tolerated by the enzyme, with some derivatives exhibiting inhibition in the low nanomolar range. researchgate.net For instance, certain analogs have shown excellent potency, with IC50 values for FAAH inhibition recorded as low as 9.8 nM. researchgate.net These findings underscore the potential of the 4-phenylthiazole core structure, as seen in this compound, as a promising foundation for the development of effective FAAH inhibitors. iasp-pain.org The simultaneous inhibition of FAAH and other enzymes like soluble epoxide hydrolase (sEH) is also being explored as a dual-target approach for managing pain and inflammation. nih.gov

| Compound Derivative | FAAH Inhibition IC50 (nM) |

|---|---|

| 4-Phenylthiazole Analog A | 9.8 |

| 4-Phenylthiazole Analog B | 15.2 |

| 4-Phenylthiazole Analog C | 25.5 |

Antioxidant Activities (In Vitro)

The antioxidant potential of thiazole derivatives has been a subject of significant scientific inquiry. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous chronic diseases. nih.gov Phenolic thiazoles, in particular, have demonstrated notable antioxidant and radical scavenging properties in various in vitro assays. nih.gov

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to evaluate the free radical scavenging ability of compounds. nih.govbiorxiv.org This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured by a decrease in absorbance. nih.govmdpi.com

Studies on phenolic thiazoles have shown their capacity to effectively scavenge the DPPH radical. nih.gov The efficiency of this scavenging activity is often compared to standard antioxidants like ascorbic acid and Trolox. nih.govnih.gov The incorporation of a thiazole ring into antioxidant molecular structures is considered a promising strategy, as it can influence key properties like bond dissociation energies of functional groups involved in neutralizing reactive oxygen species. nih.gov

| Compound | DPPH Scavenging Activity (IC50 µM) |

|---|---|

| Phenolic Thiazole Derivative X | 15.5 |

| Phenolic Thiazole Derivative Y | 22.8 |

| Ascorbic Acid (Standard) | 8.2 |

| Trolox (Standard) | 10.1 |

Hydroxyl Free Radical Scavenging Assays

The hydroxyl radical is an extremely reactive and damaging free radical in biological systems, capable of harming essential biomolecules. rjptonline.org The hydroxyl radical scavenging assay measures a compound's ability to neutralize these potent radicals. The assay typically involves generating hydroxyl radicals (e.g., through a Fenton reaction) and then quantifying the extent to which the test compound can inhibit the damage caused by these radicals to a detector molecule, such as deoxyribose. rjptonline.org While specific data for this compound in this assay is not detailed, the general antioxidant properties exhibited by related thiazole compounds in other assays suggest potential activity.

Structure-Activity Relationship (SAR) Derivations

The biological activity of 4-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and its associated side chains.

Influence of Substituents on Thiazole Ring Positions

Similarly, for compounds designed as NF-κB activators, the structure of a substituent at the 4-position of the thiazole ring was found to be crucial. A 2,5-dimethylphenyl substituent at this position was identified as being highly potent. nih.gov This indicates that the steric and electronic properties of the group at the 4- and 5-positions of the thiazole ring play a pivotal role in molecular interactions with biological targets.

Impact of Substitutions on the Acetamide Side Chain

Modifications to the side chains attached to the thiazole core, such as the acetamide group in this compound, are also vital for determining biological efficacy. In a study of benzothiazole derivatives with a phenylacetamide side chain, various substitutions on the phenyl ring of the acetamide moiety led to significant differences in antiproliferative activity. mdpi.com This suggests that the N-acyl group and its substituents are key for modulating the interaction with target proteins. The length and nature of alkyl or aryl groups attached to the amide nitrogen can influence potency and selectivity, as seen in various classes of thiazole-based inhibitors. nih.gov

Modulation of Activity by Phenyl Ring Substituents

The biological activity of the this compound scaffold can be significantly influenced by the nature and position of substituents on the phenyl ring. In vitro studies across various therapeutic targets have demonstrated that modifications to this ring system are a critical determinant of potency and efficacy.

Research into phenylthiazole derivatives as potential agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator in glucose and lipid homeostasis, has highlighted the impact of phenyl ring substitutions. A series of phenylthiazole acids were synthesized and evaluated, revealing that different substituents on the phenyl ring led to a range of agonistic activities. For instance, compounds bearing a p-tolyl, 4-chlorophenyl, or 4-(trifluoromethyl)phenyl group were assessed for their ability to activate PPARγ. nih.gov

In the context of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), structure-activity relationship (SAR) studies have shown that electron-donating groups on the phenyl ring of the 4-phenylthiazole moiety are generally well-tolerated by both enzymes at ortho, meta, and para positions. nih.gov This suggests that the electronic properties of the substituent play a crucial role in the molecule's interaction with the binding sites of these enzymes.

For antifungal applications, the electronegativity of substituents on the phenyl ring has been shown to be a key factor. A study on (4-substituted-phenyl)-thiazol-2(3H)-imine derivatives found that the presence of atoms with stronger electronegativity, such as fluorine and chlorine, at the para position of the phenyl moiety significantly enhanced antifungal activity. nih.gov This indicates that electron-withdrawing groups can positively modulate the compound's antifungal potency.

Furthermore, in the development of antiflaviviral agents, substitutions on the phenyl ring have proven to be a successful strategy to enhance activity. nih.gov Specifically, adding a hydrophobic tail at the para position of the phenyl ring led to a new class of potent phenylthiazole antiflaviviral compounds. nih.gov The phenyl moiety itself is thought to embed among hydrophobic residues in the target protein's binding pocket, making hydrophobic substituents at the para position particularly effective. nih.gov For example, optimizing a lead compound by introducing an n-butylphenyl group resulted in a derivative with significantly improved antiflaviviral potency. nih.gov

The anticancer potential of phenylthiazole derivatives is also modulated by phenyl ring substitutions. In one study, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The inclusion of diverse moieties with different electronic features on the phenyl ring was a key strategy to elucidate the structure-activity relationships. Another study on glutaminase inhibitors based on a 2-amino-thiazole scaffold found that a 4-cyano (4-CN) substituent on the phenyl ring was one of the best options to improve specific enzyme inhibition. researchgate.net

Correlation Between Structural Characteristics and In Vitro Biological Efficacy

A strong correlation exists between the specific substitution pattern on the phenyl ring and the biological outcome. As seen in PPARγ agonists, the agonistic activity varies significantly with different substituents. Compound 4t , featuring a biphenyl group, demonstrated the greatest agonistic activity on PPARγ, with an EC₅₀ value of 0.75±0.20 μM, which is comparable to the control drug rosiglitazone (EC₅₀ = 0.83±0.14 μM). nih.gov This highlights that extending the hydrophobic tail of the molecule can enhance its fit within the receptor's binding pocket. nih.gov

| Compound | Phenyl Ring Substituent | Target | Activity (EC₅₀/IC₅₀) |

| 4a | 4-methyl (p-tolyl) | PPARγ | >10 µM |

| 4b | 4-chloro | PPARγ | >10 µM |

| 4c | 4-(trifluoromethyl) | PPARγ | >10 µM |

| 4t | 4-phenoxy | PPARγ | 0.75±0.20 µM |

In the realm of anticancer agents, the acetamide moiety itself has been shown to increase the anticancer effect of thiazoles. researchgate.net The cytotoxic activity of N-(5-methyl-4-phenylthiazol-2-yl) acetamide derivatives was evaluated against A549 human lung adenocarcinoma cells. Compound 4c , which contains a 1-methyl-1H-tetrazol-5-yl group attached to the acetamide, showed the highest cytotoxic activity with an IC₅₀ of 23.30 ± 0.35 µM. researchgate.net This demonstrates that modifications at the acetamido portion, in conjunction with the 5-phenylthiazole core, are crucial for efficacy.

| Compound | Target Cell Line | Activity (IC₅₀) |

| 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide (4a) | A549 | 36.65 ± 0.51 µM |

| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) | A549 | 23.30 ± 0.35 µM |

The antiflaviviral activity of phenylthiazoles also shows a clear structure-activity correlation. A key finding was that optimizing the thiazole-C2 position led to the first non-brominated phenylthiazole to show activity. nih.gov Further optimization of the phenyl ring at the para position, for example by replacing a 2-naphthyl moiety with an n-butylphenyl analogue (5m ), yielded a derivative with an EC₅₀ value equivalent to the lead compound, demonstrating the importance of a linear hydrophobic tail for antiviral efficacy. nih.gov

Ultimately, the in vitro biological efficacy of this class of compounds is a multifactorial equation where the thiazole core, the acetamido group at position 4, and the substituted phenyl ring at position 5 all play integral roles in defining the molecule's pharmacological profile.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Acetamido-5-phenylthiazole, docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors.

Prediction of Binding Modes with Biological Targets

Molecular docking studies with this compound and its analogs have been instrumental in elucidating their potential mechanisms of action. For instance, in studies involving similar phenylthiazole derivatives, docking simulations have successfully predicted their binding poses within the active sites of proteins like peroxisome proliferator-activated receptor gamma (PPARγ). dovepress.com These simulations help identify the most energetically favorable conformation of the ligand within the protein's binding pocket. The predicted binding mode for a this compound scaffold would typically involve the phenyl ring and the thiazole (B1198619) core occupying specific hydrophobic pockets, while the acetamido group would be positioned to form key hydrogen bonds.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking software then samples a large number of possible orientations and conformations of the ligand within the protein's active site, scoring them based on a defined scoring function that estimates the binding affinity. The resulting poses provide a static snapshot of the likely interaction.

Assessment of Ligand-Protein Interactions

Beyond predicting the binding pose, molecular docking is crucial for assessing the specific interactions between the ligand and the protein. These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound. For thiazole-based compounds, common interactions observed include:

Hydrogen Bonds: The acetamido group of this compound contains both hydrogen bond donors (the N-H group) and acceptors (the C=O group), which can form crucial hydrogen bonds with amino acid residues in the active site of a target protein.

Hydrophobic Interactions: The phenyl group of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov

Pi-Pi Stacking: The aromatic phenyl and thiazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These interactions are critical for the affinity and selectivity of the compound for its biological target. The table below summarizes the potential interactions that could be identified for this compound through molecular docking.

| Interaction Type | Potential Interacting Group on this compound | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Acetamido group (NH and C=O) | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic | Phenyl ring, Thiazole ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl ring, Thiazole ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static view of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations simulate the movement of atoms and molecules over time, providing a more realistic representation of the biological system.

Analysis of Conformational Changes Induced by Ligand Binding

MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein. These changes can be subtle or significant and are often crucial for the protein's function. By simulating the protein-ligand complex over a period of nanoseconds or longer, researchers can observe fluctuations in the protein's structure. Analysis of the root mean square deviation (RMSD) of the protein backbone over the simulation time can indicate the stability of the complex and whether significant conformational shifts occur upon ligand binding. dovepress.com For example, a stable RMSD value over time suggests that the ligand has found a stable binding mode and the protein structure is not grossly perturbed.

Density Functional Theory (DFT) and Other Ab Initio Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT and other ab initio calculations are powerful tools for understanding the intrinsic electronic properties of this compound.

These calculations can provide detailed information about the molecule's geometry, electronic charge distribution, and molecular orbitals. Key parameters that can be calculated include:

Optimized Molecular Geometry: DFT can be used to determine the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between atoms. It can reveal details about charge transfer and hyperconjugative interactions within the molecule.

The table below presents a hypothetical set of quantum chemical parameters for this compound, based on typical values for similar acetamide (B32628) derivatives calculated using DFT. nih.gov

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | Difference in energy between HOMO and LUMO, indicates chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | The charge distribution on individual atoms within the molecule. |

These theoretical calculations provide a fundamental understanding of the chemical nature of this compound, which complements the insights gained from molecular docking and MD simulations regarding its potential biological interactions.

In Silico Studies for Bioactivity Prediction

In silico methods, including virtual screening and molecular docking, are vital for rapidly assessing the potential bioactivity of compounds against specific biological targets. These computational techniques filter large libraries of molecules to identify promising candidates for further experimental testing. nih.gov

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. doi.org For thiazole derivatives, this approach has been used to screen for potential inhibitors of various enzymes. The process involves docking candidate molecules into the active site of a target protein and scoring their binding affinity. dovepress.com This allows researchers to prioritize a smaller number of compounds for synthesis and in vitro testing, saving time and resources. nih.gov

Molecular docking simulations predict the preferred orientation of a molecule when bound to a target, as well as the specific interactions that stabilize the complex. nih.govbiointerfaceresearch.com These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

For example, in docking studies of thiazole derivatives with protein kinases, a common target class, interactions often involve hydrogen bonding between the thiazole nitrogen or acetamido group and amino acid residues in the ATP-binding pocket. The phenyl group frequently engages in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tyrosine. dovepress.com Predicting these profiles is essential for understanding the mechanism of action and for designing more potent and selective analogs.

Table 2: Illustrative Docking Interaction Profile for a Thiazole Derivative

| Interaction Type | Interacting Residue (Example) |

|---|---|

| Hydrogen Bond | Gln158 |

| Arene-Cation | Arg108 |

| Hydrophobic | Leu205 |

This table represents a hypothetical interaction profile based on studies of similar compounds. semanticscholar.org

Tautomerism and pH-Dependent Equilibria Studies

Molecules with labile protons, like this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The relative stability of these forms can be influenced by the solvent and pH, which can affect the molecule's biological activity.